4-[(E)-(1-Phenylethylidene)amino]benzonitrile
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Overview
Description
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a phenylethylideneamino group attached to the benzene ring, which also bears a nitrile group. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of a solvent such as paraxylene and a catalyst like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The reaction is carried out at elevated temperatures, around 120°C, for a duration of 2 hours .
Industrial Production Methods
In industrial settings, the production of benzonitriles often involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures, typically between 400 to 450°C . The resulting product is then purified to obtain the desired benzonitrile compound.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1-Phenylethylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Oximes or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-(1-Phenylethylidene)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which are useful in catalysis and material science . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: This compound has an amino group instead of the phenylethylideneamino group.
Benzonitrile: The simplest form of benzonitrile without any substituents on the benzene ring.
4-(3-Aminophenyl)benzonitrile: Contains an aminophenyl group attached to the benzene ring.
Uniqueness
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is unique due to the presence of the phenylethylideneamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Biological Activity
4-[(E)-(1-Phenylethylidene)amino]benzonitrile, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound features a phenylethylidene moiety linked to an amino group and a benzonitrile, which contributes to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed moderate to significant activity against various bacterial and fungal strains. The effectiveness was correlated with the lipophilicity of the compounds, suggesting that modifications to the structure could enhance their antimicrobial efficacy.
Table 1: Antimicrobial Activity of Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
C. albicans | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has been observed to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .
Case Study: In Vitro Anticancer Activity
In a controlled study, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability:
Table 2: Anticancer Activity on Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
A549 | 30 | Cell cycle arrest (G2/M phase) |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression. Additionally, its structural similarity to known inhibitors allows for potential interactions with DNA and RNA synthesis pathways, further elucidating its anticancer effects .
Properties
CAS No. |
611168-90-2 |
---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(1-phenylethylideneamino)benzonitrile |
InChI |
InChI=1S/C15H12N2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10H,1H3 |
InChI Key |
BOIJSYJWLLZBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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